(2S,3S,11bS)-Dihydrotetrabenazine D-Val

VMAT2 inhibition stereospecific binding dihydrotetrabenazine enantiomers

(2S,3S,11bS)-Dihydrotetrabenazine D-Val (molecular formula C₂₄H₃₈N₂O₄; MW 418.57) is the D-valine ester of the (2S,3S,11bS) enantiomer of dihydrotetrabenazine, also designated as (−)-α-dihydrotetrabenazine or (−)-2. This compound belongs to the tetrabenazine-derived class of vesicular monoamine transporter 2 (VMAT2) inhibitors, wherein the parent dihydrotetrabenazine (DTBZ) scaffold possesses three chiral centers yielding eight possible stereoisomers with profoundly divergent pharmacological profiles.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,11bS)-Dihydrotetrabenazine D-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S,11bS)-Dihydrotetrabenazine D-Val: Stereochemically-Defined VMAT2 Inhibitor-Related Research Compound for Analytical and Pharmacological Studies


(2S,3S,11bS)-Dihydrotetrabenazine D-Val (molecular formula C₂₄H₃₈N₂O₄; MW 418.57) is the D-valine ester of the (2S,3S,11bS) enantiomer of dihydrotetrabenazine, also designated as (−)-α-dihydrotetrabenazine or (−)-2 [1]. This compound belongs to the tetrabenazine-derived class of vesicular monoamine transporter 2 (VMAT2) inhibitors, wherein the parent dihydrotetrabenazine (DTBZ) scaffold possesses three chiral centers yielding eight possible stereoisomers with profoundly divergent pharmacological profiles [2]. The (2S,3S,11bS) absolute configuration renders this isomer essentially inactive as a VMAT2 inhibitor, exhibiting ~6,000-fold lower binding affinity than its enantiomeric counterpart (2R,3R,11bR)-DTBZ [1]. The D-valine ester modification, which distinguishes this compound from the L-valine ester prodrug valbenazine (an FDA-approved VMAT2 inhibitor for tardive dyskinesia), makes (2S,3S,11bS)-Dihydrotetrabenazine D-Val a critical stereochemical reference tool for pharmaceutical impurity profiling, analytical method validation, and structure-activity relationship (SAR) studies .

Why (2S,3S,11bS)-Dihydrotetrabenazine D-Val Cannot Be Substituted by Other DTBZ Isomers or Valine Ester Variants


Within the dihydrotetrabenazine isomeric landscape, VMAT2 binding affinity is exquisitely stereospecific: the (2R,3R,11bR) configuration confers sub-nanomolar to low-nanomolar Ki values, whereas the (2S,3S,11bS) configuration yields Ki values in the micromolar range — a difference exceeding three orders of magnitude [1]. Consequently, substituting a different DTBZ stereoisomer or a different valine ester (e.g., the L-Val prodrug valbenazine, which releases the highly potent (+)-α-HTBZ metabolite) for (2S,3S,11bS)-Dihydrotetrabenazine D-Val would produce entirely different pharmacological outcomes [2]. Furthermore, the D-valine moiety introduces an additional chiral center distinct from the L-valine used in therapeutic prodrugs, altering both metabolic liability and analytical detection characteristics [3]. In pharmaceutical quality control contexts, regulatory guidelines (e.g., ICH Q3A/Q3B) require isomer-specific impurity standards; a generic or racemic DTBZ preparation cannot serve as a validated reference standard for quantifying the (2S,3S,11bS)-D-Val impurity in tetrabenazine or valbenazine drug substance [4]. The evidence below quantifies exactly where and why this compound is irreplaceable.

Quantitative Differentiation Evidence for (2S,3S,11bS)-Dihydrotetrabenazine D-Val Against Closest Analogs


VMAT2 Binding Affinity: ~6,000-Fold Reduction Versus Active (2R,3R,11bR) Enantiomer Confirms Stereochemical Inactivity

In a direct head-to-head competitive radioligand binding assay using [³H]dihydrotetrabenazine displacement from Sprague-Dawley rat striatal VMAT2, the parent alcohol of the target compound — (2S,3S,11bS)-dihydrotetrabenazine ((−)-2) — exhibited a Ki of 23,700 ± 2,350 nM, compared with Ki = 3.96 ± 0.40 nM for its enantiomer (2R,3R,11bR)-dihydrotetrabenazine ((+)-2), representing an approximately 5,985-fold difference in binding affinity [1]. For further context, the therapeutically active metabolite of valbenazine — (+)-α-HTBZ (NBI-98782), which shares the (2R,3R,11bR) configuration — demonstrates Ki values of 1.0–2.8 nM in rat striatum and 2.6–3.3 nM in human platelet homogenates, as determined in independent radioligand binding studies [2]. The D-valine ester prodrug form of the (2S,3S,11bS) isomer is not expected to enhance VMAT2 binding affinity, as the valine moiety is cleaved in vivo to liberate the parent (2S,3S,11bS)-DTBZ alcohol, which has negligible VMAT2 inhibitory activity [3].

VMAT2 inhibition stereospecific binding dihydrotetrabenazine enantiomers

In Vivo VMAT2 Target Occupancy: Zero Occupancy for 11bS-Configured Isomers Versus Robust Occupancy for 11bR Isomers in Non-Human Primate PET

A positron emission tomography (PET) study in monkey brain evaluated the correlation between in vitro binding affinity and in vivo VMAT2 site occupancy for four diastereomers of dihydrotetrabenazine. The study found that in vivo occupancy of the VMAT2 target site was observed only for the four diastereomers of DTBZ possessing the 11bR absolute configuration; isomers with the 11bS configuration — which includes the (2S,3S,11bS) series — demonstrated no measurable VMAT2 occupancy in vivo [1]. Among the 11bR diastereomers, estimated in vivo ED₅₀ values ranged from 0.023 to >3.15 mg/kg and correlated well with in vitro binding affinities (R² = 0.95 for Ki values of 4 to 600 nM; R² = 0.99 for isomers with Ki <100 nM) [1]. This finding is corroborated by earlier work with [¹¹C]DTBZ stereoisomers in human subjects, where the (+)-isomer (~1 nM affinity) showed specific VMAT2 binding while the (−)-isomer (~2,000 nM affinity) showed negligible specific binding in cortical and subcortical regions [2].

PET imaging in vivo target occupancy blood-brain barrier penetration VMAT2

Metabolic Abundance vs. Pharmacological Potency Mismatch: (−)-α-HTBZ Is a Major Circulating Metabolite but a Negligible Contributor to VMAT2 Inhibition

In patients with Huntington's disease receiving tetrabenazine, LC-MS/MS quantification of individual dihydrotetrabenazine isomer concentrations revealed that (−)-α-HTBZ (which shares the (2S,3S,11bS) configuration with the target compound) and (+)-β-HTBZ were the most abundant circulating metabolites, while (+)-α-HTBZ (the potent VMAT2 inhibitor) was a minor metabolite [1]. Despite its high abundance, (−)-α-HTBZ has much lower VMAT2 inhibitory potency and possesses increased affinity for off-target CNS receptors, including dopamine D2 and serotonin receptor subtypes, which may contribute to the off-target effects observed with tetrabenazine therapy [1][2]. In deutetrabenazine-treated subjects, the deuterated analog [−]-α-deuHTBZ represented 66% of total circulating deuHTBZ metabolites, yet was a relatively weak VMAT2 inhibitor with appreciable affinity for dopamine (D₂S, D₃) and serotonin (5-HT₁A, 5-HT₂B, 5-HT₇) receptors [2]. By contrast, valbenazine produces only a single HTBZ metabolite — (+)-α-HTBZ — which is a potent VMAT2 inhibitor (Ki = 1.4 nM) with negligible off-target binding [2].

drug metabolism pharmacokinetics VMAT2 inhibitor tetrabenazine metabolites

Off-Target Receptor Binding Profile: (−)-α Isomer Shows Appreciable Dopaminergic and Serotonergic Affinity, Whereas (+)-α Isomer Is Clean

A comprehensive off-target receptor panel screen of the four deuterated HTBZ metabolites from deutetrabenazine demonstrated that [−]-α-deuHTBZ — the deuterated analog sharing the (2S,3S,11bS) stereochemistry — exhibited appreciable binding affinity for dopamine D₂S and D₃ receptors and serotonin 5-HT₁A, 5-HT₂B, and 5-HT₇ receptors [1]. In contrast, (+)-α-HTBZ (the sole metabolite of valbenazine, with (2R,3R,11bR) configuration) showed negligible affinity for any off-target dopamine, serotonin, or adrenergic receptors across a broad screening panel of >80 targets [1][2]. This divergent off-target profile between enantiomeric pairs is stereochemically determined: the (2S,3S,11bS) configuration, while eliminating VMAT2 binding, enables interactions with aminergic GPCRs that the (2R,3R,11bR) configuration cannot support [2]. The D-Val ester of (2S,3S,11bS)-DTBZ thus serves as a probe to study stereochemistry-dependent off-target pharmacology independent of VMAT2 engagement.

off-target pharmacology receptor selectivity dopamine receptors serotonin receptors

Scalable Stereoselective Synthesis: Biocatalytic Route Achieves 91.3% Diastereoselectivity and 40.7% Isolated Yield for (2S,3S,11bS)-DTBZ

A machine-learning-assisted directed evolution study of the ketoreductase BsSDR10 from Bacillus subtilis demonstrated the successful scale-up preparation of (2S,3S,11bS)-dihydrotetrabenazine via kinetic resolution of (±)-tetrabenazine, achieving an isolated yield of 40.7% with a diastereoselectivity of 91.3% [1]. This biocatalytic approach provides access to the (2S,3S,11bS) isomer in quantities sufficient for use as a reference standard and research tool, addressing a key supply challenge for this non-natural stereoisomer. In contrast, the (2R,3R,11bR)-DTBZ isomer (the precursor to valbenazine's active metabolite) can be accessed through alternative synthetic routes, including borane-mediated stereoselective reduction at low temperature (−20°C to 0°C) as described in patent CN102285984B, which is also applicable to (2S,3S,11bS)-DTBZ preparation from (3R,11bS)-tetrabenazine [2]. The availability of multiple synthetic methodologies with defined stereochemical outcomes enables procurement of isomerically pure material suitable for GMP-grade impurity reference standard qualification.

biocatalysis ketoreductase diastereoselective synthesis chiral drug intermediate

Regulatory-Grade Impurity Reference Standard: Validated for ANDA Analytical Method Development, Validation, and QC Release of Tetrabenazine Drug Substance

(2S,3S,11bS)-Dihydrotetrabenazine and its D-Val ester derivative are explicitly categorized as impurities of tetrabenazine, a VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders . The parent compound (2S,3S,11bS)-DTBZ (CAS 164104-49-8) is supplied as a fully characterized reference standard by multiple pharmaceutical impurity manufacturers, with documented utility for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production quality monitoring of tetrabenazine [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. The D-Val ester variant extends this utility to valbenazine-related impurity profiling, as it represents the stereochemical counterpart of valbenazine (which is the L-valine ester of (+)-α-DHTBZ) . No other DTBZ stereoisomer or valine ester variant can substitute for this specific compound as an impurity marker, because chromatographic retention time, mass spectrometric fragmentation, and detector response are each isomer-specific properties [1].

pharmaceutical impurity reference standard ANDA method validation quality control

Procurement-Relevant Application Scenarios for (2S,3S,11bS)-Dihydrotetrabenazine D-Val Based on Verified Evidence


Stereochemical Negative Control for In Vitro VMAT2 Binding and Functional Assays

In any VMAT2 radioligand binding assay, functional uptake assay, or cell-based phenotypic screen targeting vesicular monoamine transport, (2S,3S,11bS)-DTBZ D-Val (or its hydrolyzed parent alcohol) serves as the optimal stereochemical negative control. With a VMAT2 Ki of 23,700 nM — ~6,000-fold weaker than the active (2R,3R,11bR) enantiomer (Ki = 3.96 nM) [1] — this compound establishes the non-specific binding baseline and confirms that observed effects from active isomers are driven by stereospecific VMAT2 engagement rather than off-target membrane interactions [2]. The D-Val ester form additionally enables researchers to match the physicochemical properties (logP, MW, ionization) of the valbenazine prodrug scaffold while delivering a pharmacologically inert DTBZ payload, providing an ideal control for cellular permeability and esterase stability experiments [3].

Certified Impurity Reference Standard for ANDA Submission and GMP Quality Control of Tetrabenazine and Valbenazine Drug Products

The (2S,3S,11bS)-DTBZ scaffold (CAS 164104-49-8) is a recognized impurity of tetrabenazine, and its D-Val ester is a corresponding impurity marker relevant to valbenazine drug substance . Pharmaceutical QC laboratories require this specific, isomerically pure compound for: (a) HPLC/LC-MS method development and validation for isomer-specific impurity profiling; (b) system suitability testing in chromatographic procedures; (c) preparation of impurity-spiked samples for accuracy, precision, and linearity determination; and (d) stability-indicating assay development. Given that (−)-α-HTBZ is a major circulating metabolite (66% of deuHTBZ metabolites after deutetrabenazine) yet contributes negligibly to therapeutic VMAT2 inhibition [4], its accurate quantification is essential for establishing clinically relevant specifications in generic drug applications.

In Vivo PET Imaging Reference: Non-Specific Binding Subtraction Tracer for VMAT2 Quantification

Building on the established precedent that [¹¹C]-labeled (−)-DTBZ stereoisomers exhibit negligible specific VMAT2 binding in human brain [5] and that 11bS-configured isomers show zero in vivo VMAT2 occupancy in non-human primates [6], the (2S,3S,11bS) scaffold provides a rational starting point for developing radiolabeled reference tracers. Such tracers enable compartmental modeling of non-displaceable tracer uptake in PET studies, which is critical for accurate VMAT2 density quantification in neurodegenerative disease research (Parkinson's disease, Huntington's disease, dementia with Lewy bodies). The D-Val ester modification may further modulate tracer pharmacokinetics for optimized reference region kinetics.

Structure-Activity Relationship (SAR) Probe for Stereochemistry-Guided VMAT2 Drug Discovery

The complete eight-isomer DTBZ stereochemical series, of which (2S,3S,11bS) is the enantiomer of the most potent VMAT2 ligand, provides medicinal chemists with a unique stereochemical SAR toolkit [1]. The observation that (2S,3S,11bS)-configured isomers lose VMAT2 binding but gain affinity for dopamine D₂S, D₃ and serotonin 5-HT₁A, 5-HT₂B, 5-HT₇ receptors [4] reveals that stereochemical inversion at the three chiral centers redirects molecular recognition from the VMAT2 binding pocket toward aminergic GPCRs. This stereochemical switch mechanism can be exploited to design bitopic or functionally selective ligands, and (2S,3S,11bS)-DTBZ D-Val serves as the reference point for the inactive-but-GPCR-active stereochemical quadrant of the DTBZ chemical space.

Quote Request

Request a Quote for (2S,3S,11bS)-Dihydrotetrabenazine D-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.